molecular formula C12H10Cl2FN B3059163 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline CAS No. 948294-65-3

2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline

Cat. No.: B3059163
CAS No.: 948294-65-3
M. Wt: 258.12 g/mol
InChI Key: CZVZBUGCEREZIC-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the quinoline ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluoroquinoline.

    Alkylation: The 2-chloro-6-fluoroquinoline is then subjected to an alkylation reaction with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
  • 2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline
  • 2-Chloro-3-(3-chloropropyl)-6-bromoquinoline

Uniqueness: 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. The fluorine atom, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-chloro-3-(3-chloropropyl)-6-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2FN/c13-5-1-2-8-6-9-7-10(15)3-4-11(9)16-12(8)14/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVZBUGCEREZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)CCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588960
Record name 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948294-65-3
Record name 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948294-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline
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